molecular formula C7H14N2O4 B019594 2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid CAS No. 103711-27-9

2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid

Cat. No. B019594
M. Wt: 190.2 g/mol
InChI Key: FTQVFKGHSIKOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid, commonly known as Boc-Gly-OH, is a non-natural amino acid derivative that has been widely used in the field of peptide synthesis. It is a white crystalline powder that is soluble in water, ethanol, and methanol. Boc-Gly-OH is a key intermediate in the synthesis of various peptides and proteins.

Mechanism Of Action

The mechanism of action of Boc-Gly-OH is not well understood. However, it is believed to act as a substrate for enzymes such as proteases and peptidases. These enzymes cleave the peptide bond between Boc-Gly-OH and the adjacent amino acid, releasing the peptide or protein.

Biochemical And Physiological Effects

Boc-Gly-OH has no known biochemical or physiological effects on its own. However, it is an important building block in the synthesis of peptides and proteins, which have many important biochemical and physiological effects in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of Boc-Gly-OH is its stability. It is stable under a wide range of conditions and can be stored for long periods of time. This makes it a useful building block in peptide synthesis. However, one of the main limitations of Boc-Gly-OH is its high cost. It is a relatively expensive compound compared to other amino acid derivatives.

Future Directions

There are many potential future directions for the use of Boc-Gly-OH. One area of research is the development of new peptidomimetics using Boc-Gly-OH as a building block. Peptidomimetics have potential applications in drug discovery and development. Another area of research is the development of new methods for the synthesis of peptides and proteins using Boc-Gly-OH. This could lead to the development of new and more efficient methods for the synthesis of these important molecules. Finally, the use of Boc-Gly-OH in the field of biomaterials is an area of research that has potential applications in tissue engineering and regenerative medicine.

Synthesis Methods

Boc-Gly-OH can be synthesized using a variety of methods. One of the most common methods is the Fmoc solid-phase peptide synthesis method. This method involves the use of a resin-bound amino acid, which is protected by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is removed by treatment with a base, and the amino acid is then coupled with Boc-Gly-OH using a coupling reagent such as HBTU. The resulting peptide is then cleaved from the resin and purified.

Scientific Research Applications

Boc-Gly-OH has been used in various scientific research studies. It is commonly used as a building block in the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and have many important functions such as enzyme catalysis, hormone regulation, and immune system response. Boc-Gly-OH has also been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have potential applications in drug discovery and development.

properties

CAS RN

103711-27-9

Product Name

2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid

Molecular Formula

C7H14N2O4

Molecular Weight

190.2 g/mol

IUPAC Name

2-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C7H14N2O4/c1-7(2,3)13-6(12)9-4(8)5(10)11/h4H,8H2,1-3H3,(H,9,12)(H,10,11)

InChI Key

FTQVFKGHSIKOHQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)N

synonyms

Acetic acid, amino[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)

Origin of Product

United States

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